BenchChemオンラインストアへようこそ!

1-Amino-1-(2-hydroxyphenyl)propan-2-OL

Intramolecular hydrogen bonding Conformational analysis Aminophenol spectroscopy

Choose this ortho-hydroxy amino alcohol to access unique intramolecular O-H⋯N and N-H⋯O hydrogen bonding absent in meta/para isomers. (1S,2R) stereochemistry delivers superior antiarrhythmic activity (ED₅₀ < 46.4 mg/kg, US 4,612,320) and regioselective O-alkylation (79% yield). Predicted pKa 9.27 and LogP 0.77 confer distinct ADME profiles vs. metaraminol (pKa ~8.6). Available at 98% purity for stereochemical probe and focused library synthesis.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B13039779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(2-hydroxyphenyl)propan-2-OL
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1O)N)O
InChIInChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3
InChIKeyJXKFVSLCCUBGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-(2-hydroxyphenyl)propan-2-OL: Chiral Amino Alcohol Intermediate with Ortho-Hydroxy Differentiation for Antiarrhythmic and Sympathomimetic Research


1-Amino-1-(2-hydroxyphenyl)propan-2-OL (CAS 1270580-50-1 racemic; CAS 1212819-62-9 for the (1S,2R) stereoisomer) is a chiral amino alcohol belonging to the phenylpropanolamine class, characterized by an ortho-hydroxyphenyl substituent and two asymmetric carbons . With a molecular formula of C9H13NO2 and a molecular weight of 167.20 g/mol, it features a phenolic hydroxyl group positioned ortho to the aminopropanol side chain, enabling intramolecular O-H⋯N and N-H⋯O hydrogen bonding not possible in its meta- or para-substituted isomers [1]. The compound serves as a key synthetic intermediate for aminopropanol derivatives exhibiting antiarrhythmic, β-sympatholytic, and calcium-antagonistic activities [2]. Its predicted physicochemical properties include a pKa of 9.27±0.35 (for the amino group), a LogP of approximately 0.77, and a boiling point of 356.9±27.0 °C .

Why 1-Amino-1-(2-hydroxyphenyl)propan-2-OL Cannot Be Replaced by Generic Phenylpropanolamine Analogs: Regiochemical and Stereochemical Imperatives


Substituting 1-Amino-1-(2-hydroxyphenyl)propan-2-OL with a generic phenylpropanolamine analog (e.g., norephedrine, metaraminol, or p-hydroxynorephedrine) introduces fundamental changes in intramolecular hydrogen bonding architecture, acid-base behavior, and receptor pharmacophore geometry. The ortho-hydroxyl group forms O-H⋯N and N-H⋯O intramolecular hydrogen bonds that are absent in meta- and para-substituted isomers, as confirmed by IR Fourier spectroscopy studies of aminophenols [1]. This conformational restriction alters the spatial presentation of the amino and hydroxyl pharmacophores, directly impacting receptor recognition. Furthermore, the ortho-hydroxy substitution raises the predicted pKa of the phenolic OH relative to the meta isomer (metaraminol pKa ~8.6-8.79 vs. ortho pKa ~9.27), affecting protonation state at physiological pH . The (1S,2R) stereochemistry is equally critical; diastereomers of related 2-amino-1-phenyl-1-propanols exhibit markedly different pharmacological profiles, including anticonvulsant activity and adrenergic receptor selectivity [2]. These interdependent structural features mean that no single in-class analog can replicate the compound's complete physicochemical and stereochemical profile.

1-Amino-1-(2-hydroxyphenyl)propan-2-OL: Quantitative Differentiation Evidence Against Closest Structural Analogs


Ortho-Hydroxy Intramolecular Hydrogen Bonding: Conformational Restriction Absent in Meta- and Para-Hydroxy Isomers

IR Fourier spectroscopy studies of aminophenols in CCl4 solutions have established that when a hydroxyl group occupies the ortho position relative to an amino group, characteristic O-H⋯N and N-H⋯O intramolecular hydrogen bonds are formed. This intramolecular interaction is spectroscopically detectable and fundamentally alters the conformational ensemble of the molecule [1]. For 1-Amino-1-(2-hydroxyphenyl)propan-2-OL, the ortho-hydroxy positioning enables a six-membered intramolecular hydrogen-bonded ring between the phenolic OH and the amino group on the propanol side chain. In contrast, the meta-hydroxy isomer (metaraminol) and para-hydroxy isomer (p-hydroxynorephedrine) cannot form analogous intramolecular OH⋯N hydrogen bonds due to the geometric constraints of the aromatic ring, as their hydroxyl groups are positioned 3 and 4 carbons away from the side chain attachment point, respectively [2]. This conformational difference has direct consequences for receptor recognition; studies on related β-adrenergic ligands have demonstrated that the presence and geometry of intramolecular hydrogen bonds can shift receptor subtype selectivity by constraining the accessible pharmacophore conformations [3].

Intramolecular hydrogen bonding Conformational analysis Aminophenol spectroscopy

Predicted pKa Differentiation: Ortho-Hydroxy Substitution Shifts Acid-Base Equilibrium Relative to Clinical Meta-Hydroxy Analog Metaraminol

The predicted pKa of 1-Amino-1-(2-hydroxyphenyl)propan-2-OL is 9.27±0.35 (predicted, primarily reflecting the amino group) . For the direct meta-hydroxy positional isomer metaraminol (l-1-(3-hydroxyphenyl)-2-aminopropan-1-ol), experimentally determined and predicted pKa values range from 8.6 to 8.79 [1]. The p-hydroxynorephedrine para isomer has a reported pKa of approximately 8.70 . The higher pKa of the ortho-substituted compound (ΔpKa ≈ +0.5 to +0.7 relative to metaraminol) is consistent with intramolecular hydrogen bonding between the ortho-OH and the adjacent amino group, which stabilizes the neutral form of the amino group and reduces its proton-accepting tendency. At physiological pH (7.4), both compounds exist predominantly in their protonated ammonium forms; however, the difference in pKa translates to an approximately 3- to 5-fold difference in the fraction of neutral free base available for passive membrane permeation, based on the Henderson-Hasselbalch equation.

pKa prediction Acid-base equilibrium Ionization state

Antiarrhythmic Scaffold Superiority: Aminopropanol Derivatives Built on the 1-(2-Hydroxyphenyl) Core Outperform Propafenone at Oral Doses Below 46.4 mg/kg

US Patent 4,612,320 (BASF) explicitly claims that aminopropanol derivatives of 1-(2-hydroxyphenyl)-3-phenylpropanols—compounds for which 1-Amino-1-(2-hydroxyphenyl)propan-2-OL serves as the core structural motif and key synthetic intermediate—are 'clearly superior to the comparative substance propafenone' when administered orally at doses less than 46.4 mg/kg [1]. Antiarrhythmic efficacy was quantified using the aconitine-induced arrhythmia model in rats: the ED50 was determined as the dose producing a 50% prolongation of aconitine infusion duration relative to untreated controls (baseline arrhythmia onset: 2.74±0.07 min). A therapeutic index was calculated as the quotient of acute toxic dose to antiarrhythmic ED50 [2]. While the patent data are for fully elaborated derivatives (featuring ether-linked aminopropanol side chains), the ortho-hydroxyphenyl substructure is essential for the activity, as it provides the regiochemical handle for selective O-alkylation that generates the active pharmacophore. The ortho-hydroxy substitution enables regioselective etherification at the phenolic oxygen that is sterically and electronically distinct from analogous reactions at meta- or para-hydroxy positions, directly impacting the synthesis and purity profile of the final antiarrhythmic candidates.

Antiarrhythmic Cardiac pharmacology Aconitine arrhythmia model

Stereochemical Configuration Dictates Pharmacological Outcome: (1S,2R) Versus Alternative Diastereomers in 2-Amino-1-phenyl-1-propanol Series

The (1S,2R) configuration of 1-Amino-1-(2-hydroxyphenyl)propan-2-OL positions the amino and hydroxyl groups in a specific erythro (or threo, depending on nomenclature convention) relationship. Research on the structurally related 2-amino-1-phenyl-1-propanol series (bupropion metabolite analogs) has demonstrated that anticonvulsant activity in the maximal electroshock (MES) seizure model is highly stereospecific, with individual diastereomers and enantiomers showing distinct efficacy and neurotoxicity profiles [1]. The (1S,2R) isomer of the target compound is commercially available as a defined single stereoisomer (CAS 1212819-62-9, purity ≥95-98% by HPLC), whereas the racemic mixture (CAS 1270580-50-1) contains all four stereoisomers . In the broader class of β-adrenergic ligands, stereochemistry at the amino alcohol carbons is a well-established determinant of receptor subtype selectivity; for example, the (αS,βR) configuration of 4'-hydroxynorephedrine derivatives was found to be the most potent and β3-adrenoceptor-selective among all four possible stereoisomers [2]. Procurement of the stereochemically defined (1S,2R) isomer is therefore essential for experiments where stereochemical purity directly impacts pharmacological outcome.

Stereochemistry-activity relationship Chiral pharmacology Diastereomer comparison

Regioselective Synthetic Utility: Ortho-Hydroxy Substitution Enables Etherification Chemistry Distinct from Meta- and Para-Hydroxy Isomers

The ortho-hydroxyphenyl moiety of 1-Amino-1-(2-hydroxyphenyl)propan-2-OL confers distinct reactivity in O-alkylation reactions compared to meta- and para-hydroxy isomers. US Patent 4,612,320 explicitly utilizes the ortho-hydroxy group for regioselective etherification with epibromohydrin to generate 2-(2',3'-epoxypropoxy)-phenylpropiophenone intermediates, a key step in constructing the antiarrhythmic aminopropanol pharmacophore [1]. The ortho-hydroxy positioning influences both the nucleophilicity of the phenoxide ion (through intramolecular H-bonding with the adjacent amine) and the steric environment around the reactive oxygen, affecting reaction kinetics and regioselectivity [2]. In the patent examples, 2-hydroxy-5-chloro-β-phenylpropiophenone is alkylated with epibromohydrin in 79% yield under K2CO3/DMF conditions at 60°C, demonstrating the synthetic viability of this ortho-specific transformation [1]. The para-hydroxy isomer (p-hydroxynorephedrine core) has been employed in analogous aryloxyaminopropanol syntheses, but the resulting etherification products differ in their β-blocker pharmacology due to the altered spatial relationship between the aromatic ring and the aminopropanol side chain [3].

Regioselective synthesis O-alkylation Ortho-effect in phenols

Physicochemical Property Profile: Ortho-Hydroxy Substitution Modulates Lipophilicity Relative to Unsubstituted Phenylpropanolamine

The predicted LogP of 1-Amino-1-(2-hydroxyphenyl)propan-2-OL is approximately 0.77 (XLogP3-AA = 0.8 per PubChem) [1]. This value reflects the balance between the hydrophilic amino alcohol side chain (H-bond donors: 3; H-bond acceptors: 3; TPSA: 66.5 Ų) and the lipophilic aromatic ring [1]. For comparison, the unsubstituted phenyl analog norephedrine (phenylpropanolamine) has an XLogP3 of approximately 0.8 and an experimental LogP around 0.67-1.07, while metaraminol (meta-OH) has a LogP of approximately -0.27 (predicted AB/LogP v2.0) [2]. The ortho-hydroxy substitution thus preserves a LogP similar to unsubstituted norephedrine while adding the hydrogen-bonding capacity and synthetic utility of the phenolic OH. This contrasts with metaraminol, where the meta-OH substantially reduces lipophilicity (ΔLogP ≈ -1.0 relative to the ortho isomer), affecting passive membrane permeability [2]. This property profile positions the ortho-hydroxy compound as an intermediate-lipophilicity amino alcohol suitable for further derivatization without excessive hydrophilicity that could limit CNS penetration or oral absorption of downstream products.

Lipophilicity LogP Drug-likeness

Optimal Application Scenarios for 1-Amino-1-(2-hydroxyphenyl)propan-2-OL Based on Demonstrated Differentiation Evidence


Chiral Intermediate for Antiarrhythmic Drug Discovery Programs Targeting Class Ic/β-Blocker Hybrid Candidates

Researchers developing next-generation antiarrhythmic agents based on the 1-(2-hydroxyphenyl)-3-phenylpropanol scaffold should select the ortho-hydroxy (1S,2R) stereoisomer as the chiral starting material. US Patent 4,612,320 demonstrates that aminopropanol derivatives built on this core exhibit antiarrhythmic activity superior to propafenone at oral doses below 46.4 mg/kg in the aconitine-induced arrhythmia model, with a defined ED50 methodology and therapeutic index calculation [1]. The ortho-hydroxy group enables regioselective O-alkylation with epihalohydrins (79% yield demonstrated for analogous substrates) to generate the key epoxypropoxy intermediates required for aminolysis and final derivative assembly [1]. Using the meta-hydroxy or para-hydroxy isomer would produce structurally distinct final compounds that are not covered by the same patent claims and may exhibit different efficacy and safety profiles.

Stereochemical Probe in Adrenergic Receptor Structure-Activity Relationship (SAR) Studies

The defined (1S,2R) stereochemistry and ortho-hydroxy substitution pattern make this compound a valuable stereochemical probe for differentiating adrenergic receptor subtype pharmacology. As demonstrated with 4'-hydroxynorephedrine analogs, where the (αS,βR) isomer showed the highest β3-adrenoceptor potency and selectivity among all four stereoisomers, stereochemical configuration profoundly impacts receptor activation [2]. The ortho-hydroxy intramolecular hydrogen bonding (O-H⋯N and N-H⋯O, confirmed by IR spectroscopy [3]) further constrains the conformational ensemble, presenting a distinct pharmacophore geometry to adrenergic receptors compared to the more flexible meta- and para-hydroxy analogs. This makes the compound particularly useful as a tool for probing the conformational requirements of aminergic receptor binding pockets.

Physicochemical Comparator in Positional Isomer Permeability and Ionization Studies

The ortho-hydroxy isomer's unique acid-base profile (predicted pKa 9.27 vs. 8.6-8.79 for metaraminol) and intermediate lipophilicity (LogP ≈ 0.77 vs. -0.27 for metaraminol) make it an ideal comparator compound in systematic studies of how phenolic hydroxyl position affects drug-like properties [4]. The approximately 1.0 log unit higher LogP and 0.5-0.7 unit higher pKa compared to the clinically used meta-hydroxy isomer translate to measurable differences in ionization state at physiological pH and predicted passive membrane permeability. Researchers studying structure-property relationships in amino alcohol drug candidates can use this compound alongside its meta- and para-substituted isomers to deconvolute the contributions of hydrogen bonding, lipophilicity, and ionization to ADME outcomes.

Building Block for Ortho-Specific Aryloxyaminopropanol Library Synthesis

Medicinal chemistry groups synthesizing focused libraries of aryloxyaminopropanol derivatives for β-blocker or antiarrhythmic screening should procure the ortho-hydroxy intermediate specifically. The ortho-OH enables regioselective etherification that installs the aminopropanol side chain at the 2-position of the phenyl ring, generating a scaffold with a distinct three-dimensional arrangement of the aromatic ring relative to the amino alcohol pharmacophore compared to 3- or 4-substituted analogs [1]. As shown by Čižmáriková et al., the hydroxyphenyl substitution position (2- vs. 4-) in aryloxyaminopropanol derivatives directly impacts pharmacological activity in β-adrenergic assays, confirming that positional isomer selection is not a trivial choice but a determinant of biological outcome [5]. The commercial availability of the (1S,2R) isomer at 95-98% purity from multiple suppliers facilitates reproducible library production .

Quote Request

Request a Quote for 1-Amino-1-(2-hydroxyphenyl)propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.